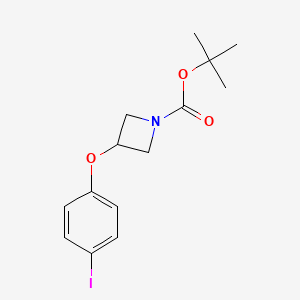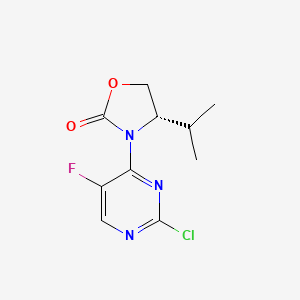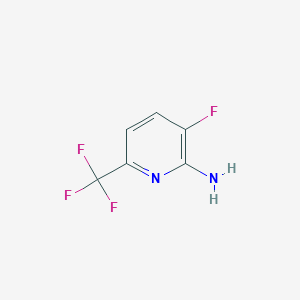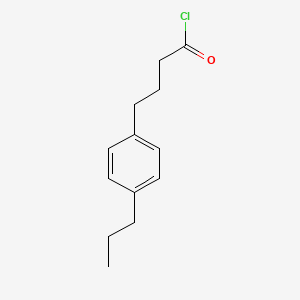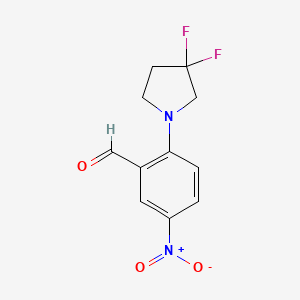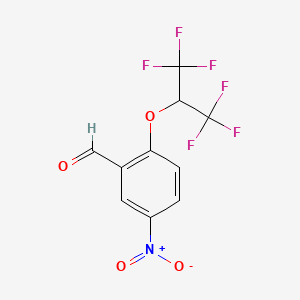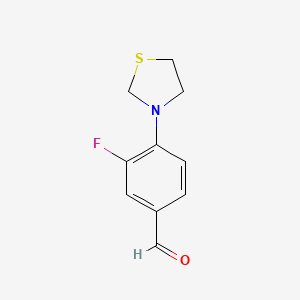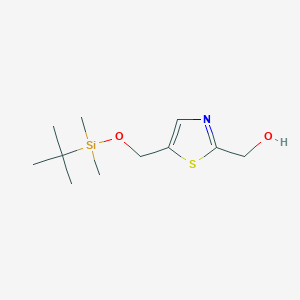![molecular formula C13H14O3S B1407816 3-(3-羟基丙-1-炔-1-基)-4,5,6,7-四氢苯并[b]噻吩-2-甲酸甲酯 CAS No. 1428794-87-9](/img/structure/B1407816.png)
3-(3-羟基丙-1-炔-1-基)-4,5,6,7-四氢苯并[b]噻吩-2-甲酸甲酯
描述
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For the related compound “Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate”, the InChI code is1S/C11H10O3/c1-14-11(13)10-6-2-4-9(8-10)5-3-7-12/h2,4,6,8,12H,7H2,1H3 . This code represents the specific arrangement of atoms in the molecule. Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular weight, storage temperature, and other factors. For the related compound “Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate”, it has a molecular weight of 190.195 g/mol and should be stored at ambient temperature .科学研究应用
β-氨基酮、仲氨基丙醇和肟的合成与生物活性
Gevorgyan 等人(2019 年)的一项研究探讨了取代的 3-二乙基氨基丙烷-1-酮盐酸盐与 2-氨基-6-(H, 烷基)-4,5,6,7-四氢苯并[b]噻吩-3-腈和 2-氨基-6-(H, 甲基)-4,5,6,7-四氢苯并[b]-噻吩-3-羧酸乙酯反应,生成 2-氨基噻吩系列的 β-氨基酮,然后将其转化为仲氨基丙醇和肟。研究了这些化合物的抗氧化活性和对血液凝固参数的影响,突出了除传统用途外广泛的生物应用潜力,排除了药物剂量和副作用的要求 (Gevorgyan 等人,2019 年)。
抗菌和抗真菌活性
抗菌和抗真菌特性
Altundas 等人(2010 年)合成了新型席夫碱及其 Cr(III) 和 Zn(II) 络合物,原料为 2-((1-羟基萘-2-基)亚甲基氨基)-5,6-二氢-4H-环戊[b]噻吩-3-羧酸乙酯和类似化合物,表现出对各种病原菌株(包括李斯特菌、金黄色葡萄球菌和大肠杆菌)显着的抗菌活性,以及对白色念珠菌的抗真菌活性。这些发现表明该化学物质在抗菌应用中的潜力,不考虑药物使用和副作用 (Altundas 等人,2010 年)。
抗菌和抗氧化评价
评估新型木脂素衍生物的抗菌和抗氧化特性
Raghavendra 等人(2017 年)合成了包括 7-芳基-4-氧代-4,5,6,7-四氢苯并[b]噻吩-6-羧酸和 7-芳基-4-氧代-4,5,6,7-四氢苯并[b]噻吩-6-羧酸乙酯在内的多种化合物,并筛选了它们的抗菌和抗氧化特性。化合物对被测微生物表现出显着的抗真菌和抗菌活性,其中一些表现出显着的 DPPH 自由基清除能力,表明它们在开发新的抗菌和抗氧化剂方面的潜力,同时避开与药物相关的用途和不良反应 (Raghavendra 等人,2017 年)。
偶氮染料合成和分光光度特性
基于噻吩重氮盐的偶氮染料合成
Barabash 等人(2020 年)报道了新型噻吩偶氮试剂的合成,包括 3-[(2-羟基萘-1-基)偶氮]-4-R1-5-R2-噻吩-2-羧酸甲酯,用于分光光度分析研究。该研究证明了噻吩环结构对染料分光光度特性的影响,表明在分析化学中的应用,不同于药理用途或毒性特征 (Barabash 等人,2020 年)。
安全和危害
属性
IUPAC Name |
methyl 3-(3-hydroxyprop-1-ynyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3S/c1-16-13(15)12-10(6-4-8-14)9-5-2-3-7-11(9)17-12/h14H,2-3,5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTCASJDSKTHGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)CCCC2)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

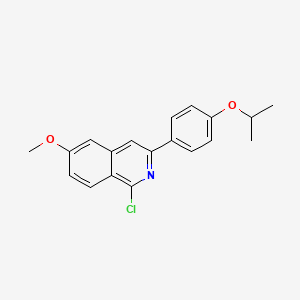
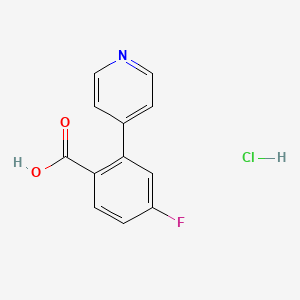

![(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1407737.png)
